2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)
Overview
Description
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) is a chemical compound known for its unique structural properties and reactivity It features two trimethylsilyl groups and two trifluoromethanesulfonate groups attached to a 1,4-phenylene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) typically involves the reaction of 2,5-dihydroxy-1,4-phenylene bis(trifluoromethanesulfonate) with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate groups. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate groups can be replaced by other nucleophiles, such as amines or alkoxides, under suitable conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alkoxides, and thiolates.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted phenylene derivatives, while reduction reactions can produce silyl-protected phenylene compounds .
Scientific Research Applications
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical characteristics.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) exerts its effects is primarily through its ability to undergo substitution and addition reactions. The trimethylsilyl groups provide steric protection, while the trifluoromethanesulfonate groups are highly reactive towards nucleophiles. This combination allows for selective functionalization of the phenylene ring, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trimethylsilyl)thiophene: Similar in structure but contains a thiophene ring instead of a phenylene ring.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): Contains tert-butylsilyl groups instead of trimethylsilyl groups.
Uniqueness
2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate) is unique due to its combination of trimethylsilyl and trifluoromethanesulfonate groups, which provide both steric protection and high reactivity. This makes it a versatile compound for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[4-(trifluoromethylsulfonyloxy)-2,5-bis(trimethylsilyl)phenyl] trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F6O6S2Si2/c1-29(2,3)11-7-10(26-28(23,24)14(18,19)20)12(30(4,5)6)8-9(11)25-27(21,22)13(15,16)17/h7-8H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSLFYMKJPECFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F6O6S2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613676-07-6 | |
Record name | 2,5-Bis(trimethylsilyl)-1,4-phenylene Bis(trifluoromethanesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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